L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine

CAS No.: 655230-38-9

Cat. No.: VC16826111

Molecular Formula: C28H53N7O7

Molecular Weight: 599.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 655230-38-9 |

|---|---|

| Molecular Formula | C28H53N7O7 |

| Molecular Weight | 599.8 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C28H53N7O7/c1-9-16(6)22(35-23(36)17(7)30)27(40)32-19(12-10-11-13-29)25(38)33-20(14(2)3)26(39)31-18(8)24(37)34-21(15(4)5)28(41)42/h14-22H,9-13,29-30H2,1-8H3,(H,31,39)(H,32,40)(H,33,38)(H,34,37)(H,35,36)(H,41,42)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |

| Standard InChI Key | JTBOBAOYVFIGIW-CPDXTSBQSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)N |

| Canonical SMILES | CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

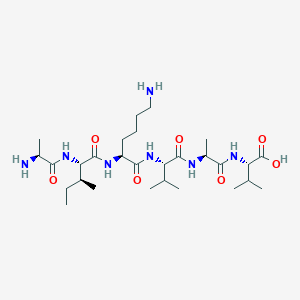

The hexapeptide’s sequence—Ala-Ile-Lys-Val-Ala-Val—confers distinct structural characteristics. The molecular formula is C₂₈H₅₃N₇O₇, with a molecular weight of 599.8 g/mol. Its IUPAC name reflects the stereospecific arrangement:

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid.

Key Features:

-

Branched-Chain Amino Acids (BCAAs): Isoleucine and valine contribute hydrophobic side chains, influencing peptide folding and stability.

-

Lysine Residue: Introduces a positively charged ε-amino group at physiological pH, enabling potential electrostatic interactions.

-

Alanine Duplication: The repetition of alanine may enhance structural rigidity or influence proteolytic resistance.

Thermal and Stability Profiles

While direct data on this peptide’s stability are scarce, studies on analogous peptides suggest:

-

Thermal Degradation: Peptides with BCAAs exhibit higher thermal stability compared to those with polar residues .

-

pH Sensitivity: Lysine’s charge state may render the peptide susceptible to conformational changes in acidic or alkaline environments.

Synthesis and Production Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the primary method for synthesizing custom peptides like L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine. The process involves:

-

Resin Activation: A Wang or Rink amide resin is functionalized with the C-terminal amino acid (valine).

-

Iterative Coupling: Amino acids are sequentially added using coupling reagents (e.g., HBTU, HATU) and deprotected using trifluoroacetic acid (TFA).

-

Cleavage and Purification: The peptide is cleaved from the resin using TFA/scavenger cocktails, followed by HPLC purification to achieve >95% purity.

Challenges:

-

Steric Hindrance: Bulky side chains (e.g., isoleucine, valine) may slow coupling efficiency.

-

Lysine Protection: Orthogonal protecting groups (e.g., Boc for lysine) prevent unintended side reactions.

Industrial-Scale Production

For large-scale manufacturing, liquid-phase synthesis or hybrid SPPS-LPPS (liquid-phase peptide synthesis) methods are employed. These approaches prioritize cost-effectiveness while maintaining yield and purity standards .

Biological Activity and Hypothetical Mechanisms

Antimicrobial and Immunomodulatory Properties

Analogous peptides with lysine residues demonstrate:

-

Antimicrobial Activity: Cationic peptides disrupt microbial membranes via electrostatic interactions .

-

Immune Modulation: Lysine-containing peptides may enhance macrophage activation or cytokine production .

Research Applications

Biochemical Studies

-

Peptide-Protein Interactions: Used as a model to study binding kinetics with albumin or other plasma proteins.

-

Enzymatic Degradation: Assessing stability against proteases like trypsin (which cleaves after lysine).

Material Science

-

Self-Assembly: Hydrophobic residues (Ile, Val) may promote nanostructure formation under specific solvent conditions.

-

Surface Functionalization: Lysine’s amine group enables covalent conjugation to polymers or nanoparticles.

Comparative Analysis with Analogous Peptides

| Feature | L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine | L-Valyl-L-alanine | L-Alanyl-L-glutamine |

|---|---|---|---|

| Charge at pH 7 | +1 (lysine) | 0 | -1 (glutamate) |

| Hydrophobicity | High (BCAA-rich) | Moderate | Low |

| Thermal Stability | Hypothetically high | Moderate | Low |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume